(R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine
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Overview
Description
®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine is a chiral amine compound with a bromine and methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine introduction reaction, often using chiral catalysts or chiral auxiliaries to ensure the desired ®-configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chiral amine introduction processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Dehalogenated amine.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-2-methoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
®-1-(3-Fluoro-2-methoxyphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
®-1-(3-Iodo-2-methoxyphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H12BrNO |
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Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
BNKBTDLQIVASDA-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Br)OC)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OC)N |
Origin of Product |
United States |
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